molecular formula C10H15NO B11959394 3-Pyridinemethanol, alpha,2,4,6-tetramethyl- CAS No. 71173-18-7

3-Pyridinemethanol, alpha,2,4,6-tetramethyl-

Cat. No.: B11959394
CAS No.: 71173-18-7
M. Wt: 165.23 g/mol
InChI Key: JMDOBOOXBSVQLV-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Pyridinemethanol, alpha,2,4,6-tetramethyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinemethanol, alpha,2,4,6-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, alpha,2,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Pyridinemethanol, alpha,2,4,6-tetramethyl- can be compared with other similar compounds such as:

The uniqueness of 3-Pyridinemethanol, alpha,2,4,6-tetramethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(2,4,6-trimethylpyridin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-6-5-7(2)11-8(3)10(6)9(4)12/h5,9,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDOBOOXBSVQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991495
Record name 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71173-18-7
Record name 3-Pyridinemethanol, alpha,2,4,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,2,4,6-TETRAMETHYL-3-PYRIDINEMETHANOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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